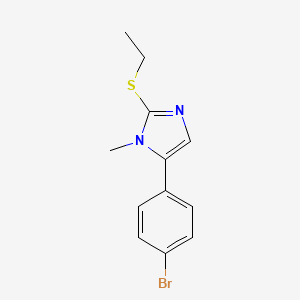![molecular formula C18H16ClN3O B2502285 2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide CAS No. 956262-31-0](/img/structure/B2502285.png)
2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide" is a derivative of acetamide, which is a functional group characterized by a carbonyl group attached to a nitrogen atom. Acetamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the papers, which are also chloro-substituted N-aryl acetamides with potential anticancer properties and specific crystal structures .
Synthesis Analysis
The synthesis of related acetamide derivatives involves linear synthetic routes, as described in the first paper. Novel 2-chloro N-aryl substituted acetamide derivatives were synthesized and characterized using various spectroscopic methods, including LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis . Although the exact synthesis of "2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide" is not detailed, it can be inferred that a similar approach could be employed, involving the stepwise construction of the molecule from simpler precursors, with careful monitoring using the aforementioned techniques.
Molecular Structure Analysis
The second paper provides insights into the molecular structure of related compounds through the analysis of crystal structures. The molecules of 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide are linked into sheets by a combination of hydrogen bonds and halogen-π interactions . These structural features are crucial for the stability and packing of molecules in the solid state and could be relevant to the compound of interest, suggesting that it may also exhibit specific intermolecular interactions that could be analyzed through X-ray crystallography.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be deduced from their structural features. The presence of chloro and acetamide groups suggests that the compound would have polar characteristics, influencing its solubility in different solvents. The aromatic rings could contribute to the compound's UV absorption properties, making it detectable by UV spectroscopy. The cytotoxicity data provided for similar compounds indicate that they have significant biological activity, which could also be expected for the compound .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
The structural characteristics and synthesis of compounds related to 2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide have been a focal point of research. The synthesis of derivatives, like N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, has been documented, and these compounds have demonstrated significant anti-inflammatory activities, revealing their potential in medical and pharmaceutical applications (Sunder & Maleraju, 2013). Similarly, the synthesis, characterization, and structural analysis of coordination complexes of pyrazole-acetamide derivatives have been investigated, highlighting their significant antioxidant activity and the importance of hydrogen bonding in their self-assembly processes (Chkirate et al., 2019).
Molecular Conformation and Hydrogen Bonding Patterns
The study of molecular conformations and hydrogen-bonding patterns of similar acetamide derivatives has provided insights into their chemical behavior. Research has focused on understanding the interactions and bonding patterns within these molecules, which is crucial for their potential applications in various fields, including material science and drug design. For example, studies have explored the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, revealing their chain and sheet formations due to different hydrogen bonding interactions (López et al., 2010).
Antitumor and Antioxidant Properties
The derivatives of 2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide have been explored for their potential antitumor and antioxidant properties. Synthesis of new compounds and their evaluation against various cancer cell lines have been a significant area of research, indicating their potential in cancer therapy. For instance, new derivatives have been synthesized and evaluated for their cytotoxic activity on human lung adenocarcinoma cells, showing selective cytotoxicity and appreciable cancer cell growth inhibition (Al-Sanea et al., 2020). Additionally, studies on the antioxidant and antitumor evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles have shown promising results, contributing to the understanding of their potential therapeutic applications (Hamama et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds, such as phenylacetamides, have been studied for their antidepressant activity . These compounds are believed to interact with monoamine neurotransmitters, specifically norepinephrine (NE), serotonin (5-HT), and dopamine (DA) .
Mode of Action
It’s worth noting that similar compounds have shown to increase the extracellular availability of serotonin, a neurotransmitter that plays a key role in mood regulation .
Biochemical Pathways
It’s known that similar compounds can influence the serotonin pathway, which plays a crucial role in mood regulation .
Result of Action
Similar compounds have shown moderate to good antidepressant activity .
Eigenschaften
IUPAC Name |
2-chloro-N-[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c1-13-7-9-14(10-8-13)16-11-17(20-18(23)12-19)22(21-16)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGPJLHZNCTJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Chloro-4-fluorophenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2502203.png)
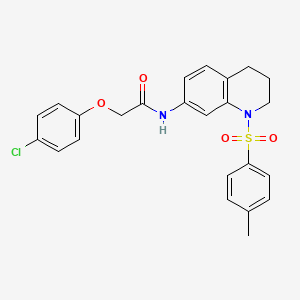



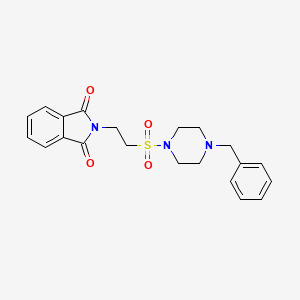

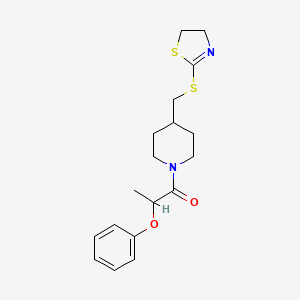
![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B2502218.png)
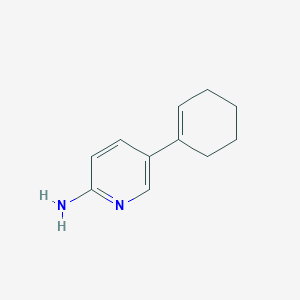
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide](/img/structure/B2502220.png)
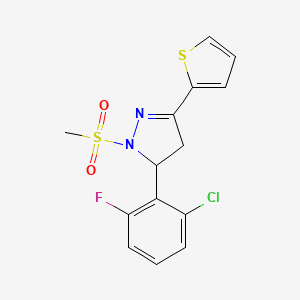
![N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)-2,2-diphenylacetamide](/img/structure/B2502224.png)
